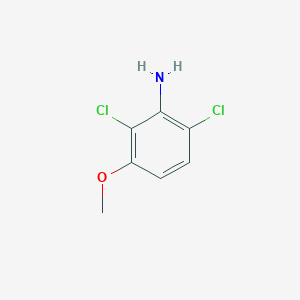

2,6-Dichloro-3-methoxyaniline

Overview

Description

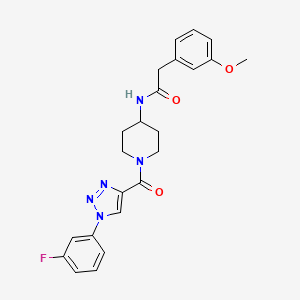

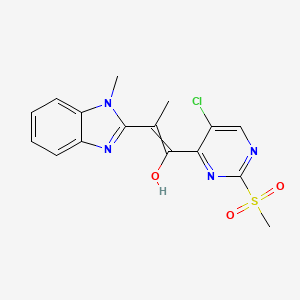

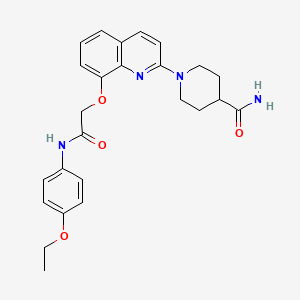

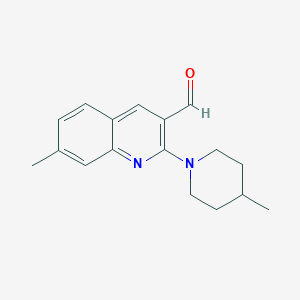

2,6-Dichloro-3-methoxyaniline is a chemical compound with the molecular formula C7H7Cl2NO. It is used as a reactant in the preparation of dual inhibitors of CK2 and Pim kinases with antiproliferative activity against cancer cells .

Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-methoxyaniline is characterized by the presence of two chlorine atoms, one methoxy group, and one amine group attached to a benzene ring . The InChI code for this compound is 1S/C7H7Cl2NO/c1-11-5-3-2-4 (8)7 (10)6 (5)9/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-3-methoxyaniline include a molecular weight of 192.04, a predicted density of 1.375±0.06 g/cm3, and a predicted boiling point of 269.7±35.0 °C .Scientific Research Applications

Polymerization and Polymer Characterization

2,6-Dichloro-3-methoxyaniline has applications in the field of polymer science. Studies have explored the aqueous polymerization of related compounds like 3-methoxyaniline using various oxidants. The polymerization process, its rate, and the molecular weight of the resulting polymer have been of interest, with research focusing on factors like hydrochloric acid concentration, reaction temperature, and oxidant concentration. The electrical conductivity and dielectric properties of these polymers have also been a topic of investigation (Sayyah, El-Salam, & Bahgat, 2002).

Environmental Impact and Soil Metabolism

Research has been conducted on the metabolism of similar compounds in soil, such as 3-chloro-4-methoxyaniline. The breakdown of these compounds in soil, potentially through a free radical mechanism, is an important area of study, especially concerning environmental pollution and degradation of herbicides (Briggs & Ogilvie, 1971).

Synthesis and Chemical Transformations

The synthesis of various derivatives of methoxyanilines, including 2-methoxyaniline and 3,5-dichloroaniline, has been explored. Research in this area has focused on methods to produce aminobenzenesulphonic acids and other derivatives, examining aspects like reaction conditions, yields, and product characterization (Kapoor, Kapoor, & Singh, 2010).

Wastewater Treatment and Toxicity Reduction

Studies have also been conducted on methods for treating wastewater containing compounds like methoxyanilines. Fenton-like oxidation processes have been evaluated for their effectiveness in degrading methoxyanilines and reducing their toxicity and carcinogenic properties, crucial for protecting aquatic life and public health (Chaturvedi & Katoch, 2020).

Electrical and Electrochromic Properties

The electrical, electrochromic, and photoelectrochemical properties of polymers derived from methoxyaniline compounds, such as poly(o-methoxyaniline), have been investigated. These studies have looked into aspects like optical contrast, photocurrent generation, and the impact of doping with different acids, which are relevant for potential applications in electronics and materials science (Gazotti, Faez, & Paoli, 1996).

Safety and Hazards

2,6-Dichloro-3-methoxyaniline is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name |

2,6-dichloro-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIBRTRWRXXIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-methoxyaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)

![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)

![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2446159.png)

![N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride](/img/structure/B2446165.png)